A Comprehensive Technical Guide to 2-Nitrophenylhydrazine
A Comprehensive Technical Guide to 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Nitrophenylhydrazine, a versatile chemical reagent with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, safety and handling protocols, experimental procedures for its synthesis and key reactions, and discusses the biological significance of its derivatives.
Chemical Identity and Properties
2-Nitrophenylhydrazine, and its more commonly used hydrochloride salt, are important reagents in chemical research and development.
CAS Numbers:
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2-Nitrophenylhydrazine: 3034-19-3[1]
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2-Nitrophenylhydrazine Hydrochloride: 6293-87-4
Physical and Chemical Properties
The properties of 2-Nitrophenylhydrazine and its hydrochloride salt are summarized in the tables below. The free base is often stabilized with water (typically around 30%) for safety reasons.
Table 1: Physical and Chemical Properties of 2-Nitrophenylhydrazine
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [1] |
| Appearance | Yellow to orange crystalline solid/powder |
| Melting Point | 91-93 °C (lit.) |
| Boiling Point | 314.3 °C |
| Flash Point | 143.9 °C |
| Solubility | Miscible in water, soluble in benzene.[2] |
| Storage Temperature | 2-8°C, protect from light. |
Table 2: Physical and Chemical Properties of 2-Nitrophenylhydrazine Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₈ClN₃O₂ |
| Molecular Weight | 189.60 g/mol |
| Appearance | Red-brown powder |
| Purity | Typically ≥ 96% |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Nitrophenylhydrazine.
Table 3: Spectroscopic Data for 2-Nitrophenylhydrazine and its Hydrochloride Salt
| Spectroscopy | Characteristic Peaks / Information |
| ¹H NMR | Chemical shifts are observed for the aromatic and hydrazine (B178648) protons. For the hydrochloride salt in DMSO-d₆, peaks are seen at approximately 10.6, 9.25, 8.16, 7.76, 7.39, and 7.10 ppm. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic peaks for the N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) bonds are observed. The nitro group typically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[3] |
| UV-Vis Spectroscopy | The presence of the nitrophenyl chromophore results in absorption in the UV-visible region. |
| Mass Spectrometry | The fragmentation pattern is influenced by the "ortho effect" of the nitro group, which can lead to characteristic fragment ions. For the hydrochloride salt, the molecular ion peak is observed at m/z 153. |
Safety and Handling
2-Nitrophenylhydrazine is classified as a hazardous material and requires careful handling.
GHS Hazard Classification:
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Flammable Solid: Category 1 (H228)
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Acute Toxicity, Oral: Category 4 (H302)
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Skin Irritation: Category 2 (H315)
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Serious Eye Irritation: Category 2 (H319)
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Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3 (H335)
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces.
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Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Wear protective gloves, eye protection, and face protection.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols
Synthesis of 2-Nitrophenylhydrazine
A common method for the synthesis of 2-Nitrophenylhydrazine involves the diazotization of 2-nitroaniline, followed by reduction and hydrolysis.
Protocol:
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Diazotization: 2-Nitroaniline is dissolved in hydrochloric acid and cooled to below 5°C. A solution of sodium nitrite (B80452) is then added slowly, maintaining the low temperature, to form the diazonium salt.
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Reduction: The diazonium salt solution is then treated with a reducing agent, such as sodium metabisulfite, at a controlled temperature and pH (typically 10-35°C and pH 7-9).
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Hydrolysis: The resulting intermediate is hydrolyzed, usually by heating with hydrochloric acid, to yield 2-Nitrophenylhydrazine.
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Isolation: The product is isolated by filtration and can be purified by recrystallization.
Below is a diagram illustrating the general workflow for the synthesis of 2-Nitrophenylhydrazine.
Caption: Workflow for the synthesis of 2-Nitrophenylhydrazine.
Derivatization of Carbonyl Compounds
2-Nitrophenylhydrazine reacts with aldehydes and ketones to form stable, colored 2-nitrophenylhydrazones. This reaction is widely used for the detection, quantification, and characterization of carbonyl compounds. The protocol is analogous to the well-established method using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Protocol:
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Reagent Preparation: Prepare a solution of 2-Nitrophenylhydrazine hydrochloride in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a strong acid like sulfuric acid to catalyze the reaction.
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Reaction: Add the 2-Nitrophenylhydrazine solution to the sample containing the carbonyl compound. The reaction mixture is typically incubated at a slightly elevated temperature (e.g., 40-60°C) to ensure complete derivatization.
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Extraction and Analysis: The resulting 2-nitrophenylhydrazone derivatives can be extracted using a suitable organic solvent or solid-phase extraction (SPE). The derivatives are then typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).
The following diagram illustrates the derivatization workflow.
Caption: Experimental workflow for carbonyl derivatization.
Key Applications in Organic Synthesis
Fischer Indole (B1671886) Synthesis
A significant application of 2-Nitrophenylhydrazine is in the Fischer indole synthesis, a classic method for preparing indoles. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone.
The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. The nitro group of 2-Nitrophenylhydrazine can be carried through the synthesis to produce nitro-substituted indoles, which are valuable intermediates in medicinal chemistry.
The mechanism of the Fischer Indole Synthesis is depicted below.
Caption: Mechanism of the Fischer Indole Synthesis.
Role in Biological and Medicinal Chemistry
While 2-Nitrophenylhydrazine itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various biologically active molecules.[5] Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]
The derivatization of endogenous molecules, such as fatty acids, with 2-Nitrophenylhydrazine allows for their sensitive detection and quantification in biological samples using techniques like LC-MS/MS.[7] This is particularly valuable in metabolomics and clinical diagnostics for studying disease states and metabolic pathways.
The diagram below illustrates the role of 2-Nitrophenylhydrazine as a precursor in the development of biologically active compounds and as a derivatizing agent in bioanalysis.
Caption: Applications of 2-Nitrophenylhydrazine in life sciences.
Direct involvement of 2-Nitrophenylhydrazine in specific biological signaling pathways has not been extensively reported in the literature. Its primary role in a biological context is as a tool for the synthesis of potentially bioactive compounds and for the analytical determination of biological molecules. The biological activity of its derivatives would be dependent on the final molecular structure and its interaction with specific biological targets.
References
- 1. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Nitrophenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by 2-nitrophenylhydrazine-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
